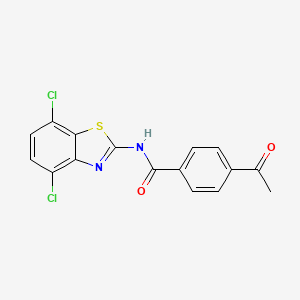

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

This inhibition could disrupt essential biochemical processes within the bacterial cell, leading to its death .

Biochemical Pathways

The compound’s action on the aforementioned enzymes suggests that it affects multiple biochemical pathways. For instance, inhibition of DNA gyrase interferes with DNA replication, while inhibition of dihydroorotase disrupts pyrimidine biosynthesis. Similarly, inhibition of MurB disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Result of Action

The result of the compound’s action is likely the death of bacterial cells due to the disruption of essential biochemical processes. For instance, inhibition of DNA gyrase can lead to the cessation of DNA replication, while inhibition of MurB can lead to the weakening of the bacterial cell wall .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide may interact with various enzymes, proteins, and other biomolecules. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit antibacterial activity, potentially influencing cell function by inhibiting key enzymes .

Molecular Mechanism

It is known that benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

Introduction of Chlorine Atoms: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole: The parent compound, which lacks the acetyl and chlorine substituents.

2-aminobenzothiazole: A derivative with an amino group at the 2-position.

4,7-dichlorobenzothiazole: A derivative with chlorine atoms at the 4 and 7 positions.

Uniqueness

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both acetyl and chlorine substituents, which confer distinct chemical and biological properties. These modifications enhance its potential as an antimicrobial and anti-tubercular agent compared to other benzothiazole derivatives .

Biological Activity

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Benzothiazole derivatives have been extensively studied for their pharmacological properties, including anti-tubercular, anti-cancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8Cl2N2O with a molecular weight of 283.11 g/mol. The compound features a benzamide structure with an acetyl group and a dichlorobenzothiazole moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in cancer progression and inflammation. For instance, benzothiazole derivatives have been reported to interact with cyclooxygenase (COX) and lipoxygenase pathways, which are crucial for inflammatory responses.

- Antimicrobial Activity : Benzothiazole derivatives exhibit significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains by disrupting cellular processes .

- Antitumor Activity : Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits tumor growth | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anti-inflammatory | Modulates COX and lipoxygenase pathways |

Case Studies

- Antitumor Efficacy : A study on related benzothiazole compounds demonstrated that they exhibited potent antitumor activities in vitro against various cancer cell lines. For example, a derivative showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative effects .

- Inhibition of Enzymatic Activity : In vitro assays have shown that benzothiazole derivatives can selectively inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. The compound's structural features allow it to bind effectively to HDAC active sites .

- Synergistic Effects : Combinations of benzothiazole derivatives with established chemotherapeutic agents have shown enhanced anticancer effects, suggesting potential for combination therapies in clinical settings .

Properties

IUPAC Name |

4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-13-11(17)6-7-12(18)14(13)23-16/h2-7H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCPKVOFCTWFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.